molecular formula C6H6F2OS B3105390 (5-(Difluoromethyl)-2-thienyl)methanol CAS No. 153026-90-5

(5-(Difluoromethyl)-2-thienyl)methanol

Cat. No.: B3105390
CAS No.: 153026-90-5
M. Wt: 164.18 g/mol
InChI Key: CBNLKWMMSQRXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Difluoromethyl)-2-thienyl)methanol is a useful research compound. Its molecular formula is C6H6F2OS and its molecular weight is 164.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of (5-(Difluoromethyl)-2-thienyl)methanol are currently unknown. This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom

Mode of Action

Without specific information on the primary targets of this compound, it’s challenging to provide a detailed explanation of its mode of action. It’s worth noting that difluoromethylation processes, which involve the formation of a bond between a carbon atom and a difluoromethyl group (cf2h), have been studied extensively . These processes can lead to significant changes in the chemical properties of the resulting compounds, potentially affecting their interactions with biological targets.

Biochemical Pathways

Difluoromethylation processes can lead to the formation of various types of bonds, including c(sp), c(sp2), c(sp3), o, n, or s bonds . These processes can potentially affect a wide range of biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

For instance, fluorinated compounds are often used in drug design due to their ability to enhance the metabolic stability, bioavailability, and lipophilicity of therapeutic agents .

Result of Action

It’s worth noting that compounds containing a difluoromethyl group can exhibit a wide range of biological activities, depending on their specific chemical structures and targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of this compound and its interactions with its targets . .

Properties

IUPAC Name

[5-(difluoromethyl)thiophen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2OS/c7-6(8)5-2-1-4(3-9)10-5/h1-2,6,9H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNLKWMMSQRXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixed solution of methyl 5-(difluoromethyl)thiophene-2-carboxylate (2.23 g) in tetrahydrofuran (60 ml) and methanol (15 ml) was added sodium borohydride (2.2 g) at room temperature, and the mixture was stirred at 60° C. for 1 hr. The reaction mixture was cooled to room temperature, saturated aqueous ammonium chloride solution was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (1.94 g).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-(difluoromethyl)thiophene-2-carboxylate (2.23 g) in THF (60 ml)-MeOH (15 ml) was added NaBH4 (2.20 g) at room temperature, and the reaction mixture was stirred at 60° C. for 1 h. The reaction mixture was quenched with saturated aqueous NH4Cl solution, and extracted with EtOAc. The extract was washed with brine, dried over MgSO4, concentrated and purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (1.94 g) as a pale yellow oil.
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Difluoromethyl)-2-thienyl)methanol
Reactant of Route 2
(5-(Difluoromethyl)-2-thienyl)methanol
Reactant of Route 3
(5-(Difluoromethyl)-2-thienyl)methanol
Reactant of Route 4
Reactant of Route 4
(5-(Difluoromethyl)-2-thienyl)methanol
Reactant of Route 5
Reactant of Route 5
(5-(Difluoromethyl)-2-thienyl)methanol
Reactant of Route 6
(5-(Difluoromethyl)-2-thienyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.